Thiophen-2-yl-o-tolylamino acetic acid

Physicochemical profiling Lipophilicity Hydrogen bonding

Thiophen-2-yl-o-tolylamino acetic acid (CAS 725253-15-6, molecular formula C₁₃H₁₃NO₂S, molecular weight 247.31 g·mol⁻¹) is an N,2-diarylated glycine derivative, structurally characterized by a thiophene ring at the 2‑position and an ortho‑tolyl group on the anilino nitrogen. It belongs to the 2‑aminothiophene scaffold family, a class recognized for diverse pharmacophore‑relevant properties including kinase modulation, anti‑inflammatory activity, and metalloprotease inhibition.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B13920051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-yl-o-tolylamino acetic acid
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(C2=CC=CS2)C(=O)O
InChIInChI=1S/C13H13NO2S/c1-9-5-2-3-6-10(9)14-12(13(15)16)11-7-4-8-17-11/h2-8,12,14H,1H3,(H,15,16)
InChIKeyBAIUIQLOCJCGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for Thiophen-2-yl-o-tolylamino acetic acid (CAS 725253-15-6)


Thiophen-2-yl-o-tolylamino acetic acid (CAS 725253-15-6, molecular formula C₁₃H₁₃NO₂S, molecular weight 247.31 g·mol⁻¹) is an N,2-diarylated glycine derivative, structurally characterized by a thiophene ring at the 2‑position and an ortho‑tolyl group on the anilino nitrogen [1]. It belongs to the 2‑aminothiophene scaffold family, a class recognized for diverse pharmacophore‑relevant properties including kinase modulation, anti‑inflammatory activity, and metalloprotease inhibition [2]. Procurement‑grade material is typically supplied at ≥97% purity .

Ortho‑tolyl glycine scaffold for steric SAR exploration
Defined isomeric purity supports reproducible screening workflows
Compatible with 2‑aminothiophene scaffold diversification programs

Why Thiophen-2-yl-o-tolylamino acetic acid Cannot Be Replaced by Generic 2-Aminothiophene or Isomeric Analogs


Within the 2‑aminothiophene‑acetic acid series, the position of the methyl substituent on the N‑phenyl ring (ortho vs. meta vs. para) alters the three‑dimensional conformation of the N‑aryl‑N‑thienyl‑glycine scaffold, which in turn modulates target engagement, hydrogen‑bonding capacity, and lipophilicity [1][2]. The ortho‑tolyl isomer (CAS 725253-15-6) presents a distinct steric environment and hydrogen‑bond donor/acceptor count compared to its meta (CAS 725253-14-5) and para congeners, making direct substitution without re‑validation of potency, selectivity, and solubility a material risk in structure‑activity campaigns [1].

Target Isomer
Ortho‑tolyl (CAS 725253‑15‑6): restricted N‑aryl rotation, distinct steric environment
Meta / Para Isomers
Greater conformational freedom; target engagement and solubility profile may differ
Target Scaffold
Ortho‑methyl forces dihedral twist, potentially altering binding to flat pockets
Generic 2‑Aminothiophene
Unsubstituted or differently substituted analogs may fail to reproduce binding pose

Quantitative and Comparative Evidence for Thiophen-2-yl-o-tolylamino acetic acid


Physicochemical Differentiation: LogP, H‑Bond Donor/Acceptor Profile vs. Meta Isomer

The ortho‑tolyl isomer (CAS 725253-15-6) exhibits a computed XLogP3 of 3.6 and a hydrogen‑bond donor count of 1 (carboxylic acid O–H) vs. the meta isomer (CAS 725253-14-5), which shares an identical molecular formula (C₁₃H₁₃NO₂S, MW 247.31) but possesses a distinct InChIKey, confirming constitutional isomerism [1]. The ortho‑methyl group can engage in intramolecular steric interactions with the thiophene‑2‑yl ring, potentially reducing the number of energetically accessible conformers relative to the meta analogue [2]. These differences translate into altered chromatographic retention behaviour and solubility characteristics critical for purification and formulation [1].

Physicochemical Profile
Reported
XLogP3 3.6; HBD 1; HBA 4; TPSA ~49.3 Ų vs meta isomer (same formula, distinct InChIKey)
Supports distinct chromatographic and solubility behavior
In silico predictions; experimental retention data pending
Physicochemical profiling Lipophilicity Hydrogen bonding Ortho effect

Structural and Steric Differentiation: Ortho vs. Meta Substitution Pattern

The ortho‑methyl group on the N‑phenyl ring forces a dihedral twist between the phenyl and glycine planes, creating a steric shield that can restrict access to the amino acid nitrogen and influence binding to flat binding pockets (e.g., kinase hinge regions) [1][2]. In contrast, the meta‑methyl isomer (CAS 725253-14-5) allows greater rotational freedom around the N‑aryl bond. This conformational constraint is a well‑recognized molecular design element in 2‑aminothiophene‑based inhibitors reported to discriminate between MMP‑12 and MMP‑13 isoforms [3].

Steric Constraint
Class-level
Ortho-methyl restricts N‑aryl rotation vs meta flexibility; inferred from 2‑aminothiophene SAR
Offers structurally distinct probe for sterically demanding binding sites
No direct experimental conformational data available
Conformational analysis Steric hindrance Isomer-specific activity

Biological Activity Potential: Class-Level Inference from 2-Aminothiophene mPGES-1 Inhibitor Platform

Although no direct biological data exist for Thiophen-2-yl-o-tolylamino acetic acid itself, the 2‑(thiophen‑2‑yl)acetic acid scaffold has been validated as a productive platform for developing selective mPGES‑1 inhibitors. In a recent integrated in silico/synthesis study, compound 2c (bearing a 3‑chloro‑4‑fluorophenyl substituent) gave an mPGES‑1 IC₅₀ in the low micromolar range and exhibited growth inhibition of A549 lung cancer cells with an IC₅₀ of 2.9 ± 1.1 μM, outperforming the reference compound CAY10526 (IC₅₀ = 8.5 ± 2.0 μM) [1]. This demonstrates the ability of the thiophene‑acetic acid core, when elaborated with appropriate aromatic groups, to engage this therapeutically relevant target. The ortho‑tolyl analogue thus offers a distinct steric variant for SAR expansion around this validated pharmacophore [2].

Scaffold Activity
Class-level
2‑(thiophen‑2‑yl)acetic acid derivative: A549 IC₅₀ 2.9 ± 1.1 µM vs CAY10526 8.5 ± 2.0 µM
Supports scaffold profiling context; no direct data for ortho‑tolyl analog
Class‑level inference; requires validation for target compound
mPGES-1 inhibition Anti-inflammatory Cancer cell lines 2-Aminothiophene SAR

Procurement-Grade Purity and Identity Assurance Differentiation

Commercially available Thiophen-2-yl-o-tolylamino acetic acid (CAS 725253-15-6) is supplied at a certified purity of 97% . This is a critical procurement parameter because the presence of the regioisomeric meta‑tolyl contaminant (CAS 725253-14-5) or the des‑methyl analog (N‑phenyl‑N‑thiophen‑2‑yl glycine) at even 2–3% could confound biological assay interpretation, particularly in sensitive cell‑based or enzymatic screens [1]. The 97% specification, combined with unambiguous CAS registry and InChIKey differentiation, ensures that the purchased material is the intended ortho isomer, eliminating the risk of isomeric cross‑contamination that is a known pitfall in sourcing ‘thiophene‑tolyl‑glycine’ derivatives from non‑specialist vendors .

Purity Specification
Specification review
≥97% HPLC; unique InChIKey for ortho isomer (CJMZTHRHZQIGHY‑UHFFFAOYSA‑N)
Ensures isomeric identity and limits regioisomeric assay interference
Vendor QC; confirm by in‑house analysis
Chemical procurement Purity specification Isomeric identity Quality control

Recommended Application Scenarios for Thiophen-2-yl-o-tolylamino acetic acid Based on Evidence


Probing Steric Effects in mPGES‑1 Inhibitor SAR

Given the validated 2‑(thiophen‑2‑yl)acetic acid scaffold’s activity against mPGES‑1 and A549 cancer cells [1], the ortho‑tolyl analog can be deployed as a sterically constrained probe to determine whether an ortho‑methyl group enhances or disrupts binding to the mPGES‑1 active site. Head‑to‑head comparison with the meta analog (CAS 725253-14-5) in the same mPGES‑1 enzymatic assay and A549 proliferation assay would directly quantify the ortho‑steric contribution.

Isomeric Selectivity Profiling in MMP‑12/MMP‑13 Inhibitor Programs

The thiophene amino acid scaffold is a recognized chemotype for selective MMP‑12 and MMP‑13 inhibition [2]. The ortho‑tolyl isomer (CAS 725253-15-6) provides a unique steric variant for profiling against MMP‑12 vs. MMP‑13 isoforms, where subtle alterations in the N‑aryl substituent have been shown to tune isoform selectivity. Procurement and testing alongside the meta and para isomers would map the conformational determinants of selectivity within this patent‑protected chemotype.

Chemical Biology Toolkit for 2‑Aminothiophene Scaffold Diversity

The 2‑aminothiophene scaffold family is recognized for diverse pharmacological properties including kinase inhibition, antimicrobial activity, and ion channel modulation [3]. Thiophen-2-yl-o-tolylamino acetic acid, with its ortho‑constrained geometry, complements existing 2‑aminothiophene collections and serves as a building block for generating focused libraries to screen against emerging targets where steric bulk proximal to the amino acid nitrogen may be a selectivity determinant.

Analytical Method Development for Isomeric Purity Assessment

The ortho, meta, and para tolyl isomers of thiophen‑2‑ylamino acetic acid constitute a challenging isomeric mixture for chromatographic resolution . The ortho isomer (97% purity) can serve as a reference standard for developing and validating HPLC or UPLC methods to separate and quantify these regioisomers in reaction crudes, ensuring synthetic route fidelity and product quality.

Application
Selection Property
Validation Focus
mPGES‑1 pathway SAR studies
Ortho‑steric substitution effect
Enzyme inhibition endpoint comparison vs meta analog
MMP isoform selectivity profiling
Conformational constraint from ortho‑methyl
MMP‑12 vs MMP‑13 selectivity assay context
2‑Aminothiophene scaffold diversification
Building block with steric bulk near amino acid N
Activity screening across target panels
Isomeric purity method development
Certified ortho isomer reference standard
HPLC resolution of ortho/meta/para tolyl isomers
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